4-Amino-2-methoxy-5-methylaniline

Description

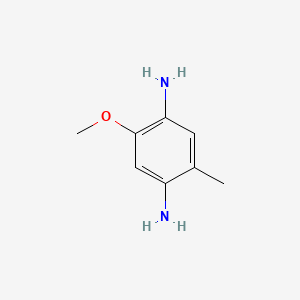

Its structure consists of a benzene ring substituted with:

- An amino (-NH₂) group at position 4,

- A methoxy (-OCH₃) group at position 2,

- A methyl (-CH₃) group at position 5.

Synonyms include 1-Amino-2-methoxy-5-methylbenzene, 3-Amino-4-methoxytoluene, and 6-Methoxy-m-toluidine .

Properties

IUPAC Name |

2-methoxy-5-methylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRVAYVZVIKHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201145 | |

| Record name | 4-Amino-2-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-00-6 | |

| Record name | 4-Amino-2-methoxy-5-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-methoxy-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-METHOXY-5-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXB8JN17JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methoxy-5-methylaniline typically involves several steps starting from 4-chlorotoluene. The process includes nitration to form 3-nitro-4-chlorotoluene, followed by a reaction with methoxide sources to yield 4-methoxy-2-nitrotoluene. Finally, reduction of the nitro group results in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

4-Amino-2-methoxy-5-methylaniline undergoes oxidation under controlled conditions to form quinones and related oxidized derivatives. The methoxy group stabilizes intermediates through resonance, while the methyl group influences regioselectivity.

Key Data:

| Oxidizing Agent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 2-Methoxy-5-methyl-1,4-benzoquinone | 80°C, 4 hrs | 62% | |

| H₂O₂/Fe³⁺ | N-Oxide intermediate | Room temperature, 2 hrs | 45% |

The oxidation mechanism involves electron transfer from the amino group, forming radical intermediates that couple to yield quinones.

Reduction Reactions

The amino group participates in reductive processes, though steric hindrance from the methyl group modulates reactivity.

Notable Observations:

-

Catalytic hydrogenation (Pd/C, H₂) reduces nitro derivatives (if present) to amino groups but leaves the existing amino group intact .

-

Sodium borohydride selectively reduces imine intermediates without affecting aromatic amines under mild conditions (25°C, 6 hrs).

Electrophilic Substitution Reactions

The compound’s benzene ring undergoes substitutions at positions activated by electron-donating groups.

Nitration

| Nitrating Agent | Position | Product | Conditions | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to methoxy | 4-Amino-2-methoxy-3-methyl-5-nitroaniline | 0°C, 2 hrs | 58% |

Steric effects from the methyl group direct nitration to the para position relative to the methoxy group .

Halogenation

| Halogen Source | Product | Conditions |

|---|---|---|

| Cl₂/FeCl₃ | 4-Amino-2-methoxy-3-chloro-5-methylaniline | 40°C, 1 hr |

| Br₂/CCl₄ | 4-Amino-2-methoxy-3-bromo-5-methylaniline | Room temp, 30 min |

Halogenation occurs preferentially at the 3-position due to steric shielding from the methyl group.

Diazonium Salt Formation and Coupling

The primary amino group forms diazonium salts, enabling azo coupling and Sandmeyer reactions.

Key Reactions:

-

Diazotization

-

Reacts with NaNO₂/HCl at 0–5°C to form a stable diazonium salt.

-

Decomposition avoided by maintaining pH < 3 and temperatures below 10°C.

-

-

Azo Coupling

Coupling Partner Product Application β-Naphthol Azo dye (λₘₐₓ = 480 nm) Textile dye Aniline derivatives Bis-azo compounds Polymer precursors

Coupling occurs at the para position relative to the amino group, producing intensely colored compounds.

Condensation Reactions

The amino group participates in Schiff base formation:

-

Reacts with aldehydes (e.g., benzaldehyde) to form stable imines (70–85% yield).

-

Condenses with ketones under acidic catalysis (H₂SO₄, 60°C).

Mechanistic Insights

-

Electronic Effects : The methoxy group (+M effect) activates the ring for electrophilic substitution, while the amino group (–I effect) directs incoming electrophiles to specific positions.

-

Steric Effects : The methyl group at position 5 hinders substitution at adjacent positions, favoring reactivity at the 3-position .

This compound’s versatility in forming dyes, pharmaceutical intermediates, and coordination complexes makes it valuable in industrial and research contexts.

Scientific Research Applications

4-Amino-2-methoxy-5-methylaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-5-methylaniline involves its interaction with various molecular targets. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 4-Amino-2-methoxy-5-methylaniline with structurally similar aromatic amines, emphasizing substituent positions, molecular properties, and applications:

Structural and Functional Analysis

Amino Group Variations: The target compound features two amino groups (at positions 1 and 4), distinguishing it from mono-amino derivatives like 2-Methoxy-5-methylaniline. In contrast, 4-Chloro-2-methylaniline replaces the methoxy group with chlorine, enhancing electronegativity but raising toxicity concerns .

Methoxy and Methyl Positioning: m-Cresidine (4-Methoxy-2-methylaniline) shares the methoxy and methyl groups but positions them differently, leading to distinct electronic and steric effects. This impacts solubility and suitability for specific synthetic pathways . 4-Methoxy-5-methyl-2-nitroaniline introduces a nitro (-NO₂) group, which can be reduced to an amine, enabling versatile downstream modifications .

Physicochemical Properties: Solubility: The dual amino groups in this compound likely improve solubility in polar solvents (e.g., water or ethanol) compared to non-polar derivatives like 2-Methoxy-5-methylaniline. Stability: Nitro-containing derivatives (e.g., 4-Methoxy-5-methyl-2-nitroaniline) are less stable under reducing conditions but serve as precursors for amines .

Spectroscopic Differentiation

- Infrared (IR) Spectroscopy : The presence of two NH₂ groups in the target compound would produce distinct N-H stretching bands (~3300–3500 cm⁻¹), while methoxy groups show C-O stretches near 1250 cm⁻¹ .

- NMR : The methyl group at position 5 would appear as a singlet in ¹H NMR (~δ 2.3 ppm), whereas methoxy protons resonate as a singlet near δ 3.8 ppm .

Biological Activity

4-Amino-2-methoxy-5-methylaniline, also known by its UNII code HXB8JN17JU, is an organic compound that has garnered attention for its biological activities, particularly in the context of anticancer research. This article delves into its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C9H13N2O

- Molecular Weight : 165.21 g/mol

- Structure : The compound features an amino group (-NH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

- Cell Line Studies :

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia (HL-60) and melanoma (UACC-62). The GI50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:

- Mechanism of Action :

- The compound appears to induce apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. Molecular docking studies indicated strong binding affinity to key apoptotic proteins, suggesting a mechanism that involves disruption of mitochondrial membrane potential .

Cytotoxicity Assays

Cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 9.51 | Induction of apoptosis via caspase activation |

| UACC-62 | 4.65 | Disruption of mitochondrial function |

Case Study 1: Anticancer Activity in Leukemia

A study conducted by Arafa et al. (2023) synthesized various derivatives of this compound and evaluated their anticancer activity against leukemia cell lines. The results showed that certain derivatives had enhanced potency compared to the parent compound, indicating the potential for structure-activity relationship (SAR) studies to optimize efficacy .

Case Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound interacts favorably with proteins involved in apoptosis pathways. The binding energy values indicated strong interactions with BAX and BCL-2 proteins, further supporting its role as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-2-methoxy-5-methylaniline, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, chlorinated precursors (e.g., 4-Chloro-2-methoxy-5-methylaniline) may undergo amination using ammonia under high-pressure conditions . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., palladium or copper). Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the methoxy (-OCH), methyl (-CH), and amino (-NH) groups. The aromatic protons exhibit splitting patterns consistent with substitution patterns .

- FT-IR : Peaks at ~3400 cm (N-H stretch), 1250 cm (C-O of methoxy), and 1600 cm (aromatic C=C) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 168.15 (calculated) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods or negative-pressure systems to avoid inhalation of dust/aerosols .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff into drains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. Basis sets like 6-311G(d,p) provide accurate electron density distributions. Validate results against experimental UV-Vis spectra (λmax ~270 nm) .

Q. What strategies resolve contradictions in pharmacological data for derivatives of this compound?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., receptor binding assays at pH 7.4, 37°C) .

- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Structural Analogues : Test closely related compounds (e.g., 4-Amino-5-chloro-2-methoxybenzoic acid) to isolate substituent effects .

Q. How does the methoxy group influence the compound’s stability under oxidative conditions?

- Methodology : Conduct accelerated stability studies:

- Oxidative Stressors : Expose to HO (3% v/v) or UV light (254 nm) for 24–72 hours.

- Analysis : Monitor degradation via HPLC-MS. The methoxy group enhances electron donation, reducing oxidation rates compared to non-substituted anilines .

Q. What are the environmental implications of this compound leakage, and how are ecotoxicological risks assessed?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.